![molecular formula C9H18N2O2S B1523907 Tert-butyl (2-amino-2-thioxoethyl)ethylcarbamate CAS No. 1249334-34-6](/img/structure/B1523907.png)
Tert-butyl (2-amino-2-thioxoethyl)ethylcarbamate
Overview
Description
Tert-butyl (2-amino-2-thioxoethyl)ethylcarbamate is a chemical compound with the CAS Number: 89226-13-1 and a molecular weight of 190.27 . It is a solid substance stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The molecular structure of Tert-butyl (2-amino-2-thioxoethyl)ethylcarbamate is represented by the InChI Code: 1S/C7H14N2O2S/c1-7(2,3)11-6(10)9-4-5(8)12/h4H2,1-3H3,(H2,8,12)(H,9,10) .Physical And Chemical Properties Analysis
Tert-butyl (2-amino-2-thioxoethyl)ethylcarbamate is a solid substance with a molecular weight of 190.27 . It is stored in dry conditions at 2-8°C .Scientific Research Applications
I have conducted several searches to find detailed information on the scientific research applications of “tert-butyl N-(carbamothioylmethyl)-N-ethylcarbamate”, also known as “tert-butyl (2-amino-2-thioxoethyl)ethylcarbamate”. However, there is limited information available online regarding specific applications for this compound.
From the available data, it seems that tert-butyl carbamate derivatives are used in various chemical syntheses, such as in the palladium-catalyzed synthesis of N-Boc-protected anilines and in the synthesis of tetrasubstituted pyrroles . They may also serve as intermediates in the preparation of sulfenamides used as rubber accelerators .
Safety And Hazards
This compound is associated with several hazards. It can cause skin irritation, serious eye irritation, and may be harmful if swallowed. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/clothing/eye/face protection .
properties
IUPAC Name |
tert-butyl N-(2-amino-2-sulfanylideneethyl)-N-ethylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S/c1-5-11(6-7(10)14)8(12)13-9(2,3)4/h5-6H2,1-4H3,(H2,10,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAQBVSLRUYKNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=S)N)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(carbamothioylmethyl)-N-ethylcarbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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